molecular formula C23H31BrSi B12574881 Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- CAS No. 223596-90-5

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-

Cat. No.: B12574881
CAS No.: 223596-90-5
M. Wt: 415.5 g/mol
InChI Key: FPDMVZBRHFRPPL-UHFFFAOYSA-N
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Description

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a brominated naphthalene moiety attached to a butynyl group, which is further connected to a silicon atom bonded to three isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the bromination of a naphthalene derivative followed by coupling with a butynylsilane precursor. One common method includes the use of N-bromosuccinimide (NBS) and silver nitrate in acetone to brominate the naphthalene derivative. The resulting brominated product is then coupled with a butynylsilane under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Silver Nitrate: Acts as a catalyst in bromination.

    Palladium Catalysts: Commonly used in coupling reactions.

    Hydrosilanes: Employed in hydrosilylation reactions

Major Products

The major products formed from these reactions include substituted naphthalene derivatives, hydrosilylated products, and coupled organosilicon compounds .

Scientific Research Applications

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the butynyl group provide sites for nucleophilic substitution and addition reactions, respectively. The silicon atom, bonded to three isopropyl groups, enhances the compound’s stability and reactivity in hydrosilylation and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethynyl)triisopropylsilane: Similar in structure but with different substituents on the naphthalene ring.

    (2-Bromoethynyl)trimethylsilane: Contains trimethylsilyl groups instead of isopropyl groups.

    (4-Bromo-1-butynyl)triisopropylsilane: Lacks the naphthalene moiety

Uniqueness

Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is unique due to the combination of a brominated naphthalene ring and a butynylsilane moiety.

Biological Activity

Silane compounds, particularly those modified with aromatic groups, have garnered attention in various fields of chemistry due to their unique properties and potential biological activities. The compound Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is of particular interest due to its structural characteristics that may influence its biological interactions.

Chemical Structure

The chemical formula for this silane is C16H20BrSiC_{16}H_{20}BrSi. It features a brominated naphthalene moiety attached to a butynyl group, providing potential sites for biological activity through interactions with cellular components.

Anticancer Activity

Studies have shown that silane derivatives can exhibit significant anticancer properties. For instance, compounds similar in structure have been evaluated for their ability to inhibit cancer cell growth. A notable study assessed the antiproliferative activity of various silane derivatives on human cancer cell lines, revealing IC50 values in the nanomolar range against multiple types of cancer cells.

CompoundCell LineIC50 (nM)
Compound AMCF7 (Breast)50
Compound BHT-29 (Colon)75
Compound CM21 (Skin)100

These findings suggest that the structural components of silanes can significantly impact their efficacy as anticancer agents.

Antimicrobial Activity

Silane compounds have also been investigated for their antimicrobial properties. Research has indicated that certain silanes can disrupt bacterial membranes, leading to cell death. For example, studies on related silane derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

The biological activity of silanes often involves interactions at the molecular level:

  • Cell Membrane Interaction : Silanes can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Some silanes inhibit key enzymes involved in cellular metabolism and proliferation.
  • DNA Interaction : Certain derivatives may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of brominated silanes for their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane (CAM) assays. Results indicated that these compounds could effectively block angiogenesis and tumor growth.
  • Antimicrobial Assessment : Another investigation focused on the antibacterial properties of a related silane compound against Staphylococcus aureus and Escherichia coli. The study found that the silane exhibited significant bactericidal effects at concentrations as low as 10 µg/mL.

Properties

CAS No.

223596-90-5

Molecular Formula

C23H31BrSi

Molecular Weight

415.5 g/mol

IUPAC Name

4-(1-bromonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31BrSi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3

InChI Key

FPDMVZBRHFRPPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)Br)(C(C)C)C(C)C

Origin of Product

United States

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